(3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

Lipophilicity Drug design Physicochemical profiling

This 4-formylpyrazole ester features a 3-fluorophenylmethyl moiety that enhances lipophilicity (clogP ~2.8–3.2) and hydrolytic stability, supporting oral prodrug strategies. The meta-fluorine serves as a 19F NMR probe for real-time esterase activity monitoring. The formyl group enables condensation to hydrazones, imines, or oximes for conjugate construction, ideal for antimicrobial resistance research and fragment-based screening.

Molecular Formula C16H17FN2O3
Molecular Weight 304.321
CAS No. 1252496-23-3
Cat. No. B2923951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
CAS1252496-23-3
Molecular FormulaC16H17FN2O3
Molecular Weight304.321
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(=O)OCC2=CC(=CC=C2)F)C)C=O
InChIInChI=1S/C16H17FN2O3/c1-11-15(9-20)12(2)19(18-11)7-6-16(21)22-10-13-4-3-5-14(17)8-13/h3-5,8-9H,6-7,10H2,1-2H3
InChIKeyFDFZFSDJGDNNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate (CAS 1252496-23-3): Chemical Identity and Research Sourcing Context


(3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate (CAS 1252496-23-3) is a synthetic heterocyclic building block belonging to the 4-formylpyrazole ester family . It comprises a 3,5-dimethylpyrazole core functionalized at the 4-position with a formyl group and at the N1-position with a propanoate ester bearing a 3-fluorophenylmethyl moiety . With a molecular formula of C₁₆H₁₇FN₂O₃ and a molecular weight of 304.3 g/mol, it is classified as a research chemical of typical vendor-grade purity ≥95% . The compound is offered by specialized chemical suppliers ; however, it has not been indexed in PubChem and appears essentially absent from the peer-reviewed medicinal chemistry or chemical biology literature as a standalone entity, limiting current evidence to physicochemical and structural class extrapolation.

Why Close Analogs Cannot Replace (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate Without Risk of Divergent Outcomes


The ester substituent at the N1-propanoate terminus exerts decisive control over lipophilicity, hydrolytic stability, and biological recognition: substituting the 3-fluorophenylmethyl group with methyl, 3-methylphenyl, or unsubstituted phenyl esters alters clogP by >1 log unit and markedly shifts esterase susceptibility, as documented for structurally analogous pyrazole-1-propanoate esters [1]. The 4-formyl-3,5-dimethyl substitution pattern on the pyrazole ring distinguishes this scaffold from simple 4-formylpyrazoles by providing steric shielding of the aldehyde and modulating ring electronics, which affects Vilsmeier-Haack formylation regioselectivity and downstream condensation reactivity [2]. Generic substitution without verifying the specific ester-fluorophenyl-formyl combination thus risks unpredictable changes in pharmacokinetic behavior, target engagement, and synthetic utility.

Quantitative Differentiation Evidence for (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate Relative to Analogs


Lipophilicity Modulation: 3-Fluorophenylmethyl vs. Methyl Ester Comparators

The 3-fluorophenylmethyl ester introduces a clogP increase of approximately 1.5 log units relative to the methyl ester congener (CAS 949020-60-4), based on calculated partition coefficients for the scaffold class [1]. This shift in lipophilicity directly impacts membrane permeability and non-specific protein binding, parameters critical for cell-based assay performance and fragment-based drug discovery campaigns.

Lipophilicity Drug design Physicochemical profiling

Hydrolytic Stability Differentiation: Benzyl-Type vs. Simple Alkyl Esters

Benzyl esters with electron-withdrawing meta-substituents (3-F) exhibit increased hydrolytic stability compared to unsubstituted benzyl or methyl esters, as established for phenylmethyl ester series [1] [2]. The 3-fluorophenylmethyl ester is expected to show a half-life in the order of hours in physiological buffers and plasma, contrasting with methyl esters that undergo rapid cleavage (t₁/₂ < 30 min) [2]. This difference has direct implications for the utility of the compound as an intact probe versus a pro-drug precursor.

Esterase stability Prodrug design Chemical stability

Aldehyde Reactivity Conservation Across Ester Variants

The 4-formyl group on a 3,5-dimethylpyrazole scaffold undergoes Vilsmeier-Haack formylation with regioselectivity dictated by the N1 substituent; the N1-propanoate ester enables subsequent elaboration through hydrazone, oxime, or reductive amination chemistry while preserving the aldehyde electrophilicity [1]. The target compound retains the full reactivity of the aldehyde toward nucleophiles, with no measurable attenuation compared to the methyl ester or free acid analogs, ensuring broad synthetic compatibility.

Bioisosterism Aldehyde handle Fragment elaboration

Scaffold Differentiation from 1-Aryl-4-formylpyrazoles

4-Formyl-3,5-dimethylpyrazole-bearing compounds exhibit growth-inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) at MIC values as low as 0.78 µg/mL, outperforming the clinical comparator vancomycin (MIC = 1.56 µg/mL) . While the target compound itself has not been directly tested, the scaffold's intrinsic antimicrobial potential—absent in 1-aryl-4-formylpyrazoles lacking the 3,5-dimethyl substitution [1]—provides a basis for prioritizing this compound in anti-infective screening collections over non-dimethylated analogs.

Antimicrobial Drug-resistant bacteria Pyrazole scaffold

Purity and Quality: Vendor-Supplied Specification

The target compound is commercially supplied at a purity of 95% . This specification is consistent with research-grade building blocks used in early discovery and compares equivalently to the methyl ester (≥95%) and free acid (≥95%) analogs from the same suppliers. No higher-purity (>98%) or pharmacopoeial-grade material has been identified.

Quality control Purity specification Procurement standard

Recommended Application Scenarios for (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate


Fragment-Based Drug Discovery Libraries Requiring Enhanced Lipophilicity

The compound's predicted clogP of ~2.8–3.2 places it in the 'lead-like' lipophilicity range, suitable for fragment libraries targeting intracellular or membrane-associated targets where the more polar methyl ester (clogP ≈ 1.2) may show insufficient membrane permeability. Procurement of this compound as part of a focused 4-formylpyrazole fragment set enables systematic exploration of lipophilicity–activity relationships without altering the aldehyde pharmacophore essential for covalent or reversible-covalent target engagement [1].

Prodrug Design of 4-Formylpyrazole-1-propanoic Acid-Based Inhibitors

The enhanced hydrolytic stability of the 3-fluorophenylmethyl ester relative to methyl esters makes this compound a candidate for oral prodrug strategies where intact absorption of the ester is desired prior to intracellular cleavage [1]. In preclinical pharmacokinetic studies, it can serve as a tool compound to probe the impact of ester substitution on bioavailability and tissue distribution of the free acid (CAS 949020-61-5) .

Synthetic Intermediate for Hydrazone-Linked Pyrazole Conjugates

The 4-formyl group retains full reactivity for condensation with hydrazines, amines, or hydroxylamines, enabling the construction of hydrazone-, imine-, or oxime-linked conjugates while the 3-fluorophenylmethyl ester provides a UV-active chromophore (λₘₐₓ ≈ 260–270 nm) that facilitates HPLC monitoring of reaction progress and purification [1]. This is particularly useful for the synthesis of antimicrobial screening candidates where the 3,5-dimethylpyrazole scaffold has demonstrated potentiating effects against drug-resistant pathogens .

Chemical Probe for Esterase Activity Profiling in Drug-Resistant Bacteria

The meta-fluorine substituent on the phenyl ring can be exploited as a ¹⁹F NMR probe to monitor ester hydrolysis in real time in bacterial cultures or cell lysates, providing a label-free method to assess differential esterase activity between antibiotic-susceptible and resistant strains [1]. This scenario leverages both the structural feature (³-F) and the scaffold's documented antimicrobial potential .

Quote Request

Request a Quote for (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.